molecular formula C18H15ClN4O B2756674 (E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285651-53-7

(E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2756674
CAS RN: 1285651-53-7
M. Wt: 338.8
InChI Key: URRHNEDWSRJKRH-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide, also known as CMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMH belongs to the pyrazole family and possesses a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Spectroscopic and Structural Analysis

One study focused on the synthesis, structural, molecular docking, and spectroscopic studies of a related compound, emphasizing its potential as an anti-diabetic agent based on molecular docking results. The research detailed the synthesis and characterization of the compound using FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, alongside single-crystal X-ray diffraction to confirm its (E)-configuration. Theoretical calculations suggested low reactivity in both gas phase and aqueous solution, with molecular docking studies indicating potential anti-diabetic properties (Karrouchi et al., 2021).

Antimicrobial Applications

Another research avenue explored the synthesis of novel derivatives and evaluated their antimicrobial activity. For instance, compounds derived from related structures were tested against fungal and bacterial species, showing significant antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Antiviral and Cytotoxic Activities

Additionally, derivatives have been evaluated for their antiviral activity against Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. A study synthesized new pyrazole- and isoxazole-based heterocycles and screened them for their biological activities, highlighting one compound's significant reduction in viral plaques by 69%, indicating its potential for antiviral therapy applications (Dawood et al., 2011).

Corrosion Inhibition

Research into the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions has shown promising results. These studies suggest that certain derivatives can significantly inhibit corrosion, potentially offering a new approach to protecting industrial metals (Paul, Yadav, & Obot, 2020).

Insecticidal Activity

Compounds with a similar structure have been investigated for their stereochemical basis in insecticidal activity. Research involving the synthesis and evaluation of these compounds against certain insects has demonstrated specific activities, indicating their potential use in pest control (Hasan et al., 1996).

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12-2-4-13(5-3-12)11-20-23-18(24)17-10-16(21-22-17)14-6-8-15(19)9-7-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRHNEDWSRJKRH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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